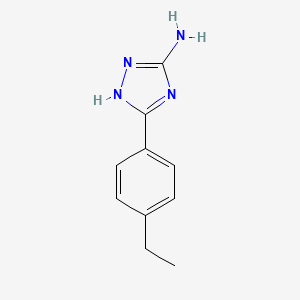

5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-(4-ethylphenyl)-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C10H12N4/c1-2-7-3-5-8(6-4-7)9-12-10(11)14-13-9/h3-6H,2H2,1H3,(H3,11,12,13,14) |

InChI Key |

BFRGJBVFZUGBJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Ethylphenyl 4h 1,2,4 Triazol 3 Amine and Analogous 1,2,4 Triazol 3 Amines

Classical Synthetic Approaches to the 1,2,4-Triazol-3-amine Scaffold

Traditional methods for constructing the 1,2,4-triazol-3-amine core have been well-established for decades, providing reliable pathways to a wide array of derivatives. These methods often involve multi-step sequences and require specific precursor molecules.

Cyclization Reactions from Hydrazinecarboximidamides

A cornerstone in the synthesis of 3-amino-1,2,4-triazoles is the cyclization of hydrazinecarboximidamide derivatives. scipublications.com This approach offers a convergent pathway where various substituents can be introduced on the precursor molecules prior to the ring-closing step. scipublications.com The general strategy involves the preparation of a substituted hydrazinecarboximidamide, which then undergoes intramolecular cyclization to form the triazole ring. scipublications.com For the synthesis of 5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine, this would typically involve a precursor derived from 4-ethylbenzoic acid or a related derivative. The key intermediate, a substituted hydrazinecarboximidamide, can be formed through two primary convergent routes, allowing for structural diversity in the final products. scipublications.com

Ring Closure Reactions of Thiosemicarbazides

The use of thiosemicarbazides as precursors is another prevalent classical method for the synthesis of 1,2,4-triazole (B32235) derivatives. mdpi.comresearchgate.net This method typically involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. dergipark.org.tr Subsequent intramolecular cyclization of the thiosemicarbazide, usually under basic conditions, leads to the formation of the 1,2,4-triazole-3-thiol. mdpi.comdergipark.org.tr To obtain the desired 3-amino group, further chemical modifications would be necessary. For instance, benzoic acid hydrazide can be reacted with carbon disulfide and potassium hydroxide (B78521) to form a dithiocarbazinate salt, which upon cyclization with hydrazine (B178648) hydrate (B1144303) yields 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.netdergipark.org.tr A similar pathway could be envisioned starting from 4-ethylbenzoic acid hydrazide to ultimately yield the target compound.

| Precursor | Reagents | Intermediate | Product | Reference |

| Benzoic acid hydrazide | 1. CS2, KOH 2. Hydrazine hydrate | Potassium dithiocarbazinate | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | dergipark.org.tr |

| Pyridine carboxylic acid hydrazides | Allylisothiocyanate | 1-(picolinoyl)-4-allyl-thiosemicarbazides | 4-Allyl-5-(pyridin-yl)-4H-1,2,4-triazole-3-thiols | mdpi.com |

Reactions Involving Amidines and Hydrazones as Precursors

The reaction of amidines and hydrazones represents a versatile route to the 1,2,4-triazole nucleus. A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions. This method proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. Furthermore, the condensation of an acyl hydrazide and an amidine to form an acylamidrazone, followed by thermal cyclization, is a convenient method for preparing 3,5-disubstituted-1,2,4-triazoles in high yields. These approaches highlight the utility of readily available starting materials for the construction of diverse triazole libraries.

Advanced and Green Chemistry Techniques in 1,2,4-Triazole Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methodologies. These advanced techniques, such as microwave and ultrasound assistance, offer significant benefits over classical methods, including dramatically reduced reaction times, higher yields, and often solvent-free conditions. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can dramatically accelerate reaction rates. rsc.org A particularly relevant green and straightforward synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under acid catalysis and microwave irradiation. mdpi.comresearchgate.net This method is highly applicable for the synthesis of this compound, where 4-ethylbenzoic acid would be the starting carboxylic acid. The reaction can often be performed without a solvent, further enhancing its green credentials. mdpi.comresearchgate.net Studies have shown that this microwave-assisted approach can lead to high yields in significantly shorter reaction times compared to conventional heating methods. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Time | Reference |

| Carboxylic Acids | Aminoguanidine Bicarbonate | Microwave, 180 °C, HCl (catalyst) | 5-substituted 3-amino-1,2,4-triazoles | High | 3 hours | mdpi.com |

| Aminoguanidine | Dicarboxylic Acids | Microwave, 200 °C, Aqueous medium | 3,3′(5,5′)-polymethylene-bis(1H-1,2,4-triazol-5(3))-amines | Good | 5 minutes | rsc.org |

| Hydrazines | Formamide | Microwave | Substituted 1,2,4-triazoles | Excellent | Short |

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. nih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. nih.gov The synthesis of 1,2,4-triazole derivatives can be achieved through a one-pot reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines under ultrasound irradiation. This method often employs a phase transfer catalyst to facilitate the reaction. While not a direct route to 3-amino-1,2,4-triazoles, the application of ultrasound demonstrates a commitment to greener synthetic practices within the broader field of triazole synthesis. nih.gov The benefits of sonochemistry include improved yields, shorter reaction times, and milder reaction conditions compared to conventional methods.

Copper-Catalyzed Cyclization and Functionalization Strategies

Copper catalysis has emerged as a powerful tool for the synthesis of 1,2,4-triazoles due to the low cost, abundance, and versatile reactivity of copper salts. These strategies often employ a one-pot approach, combining multiple reaction steps such as addition, cyclization, and oxidation to build the triazole core efficiently. frontiersin.orgnih.gov

One prevalent copper-catalyzed method involves the reaction of amidines with nitriles. thieme-connect.com This approach facilitates a tandem addition-oxidative cyclization sequence. For instance, a copper(I) bromide (CuBr) catalyst in the presence of a base like cesium carbonate (Cs2CO3) and an oxidant (air) can effectively mediate the synthesis of 3,5-disubstituted 1,2,4-triazoles from the corresponding amidine hydrochlorides and nitriles. thieme-connect.com This method is tolerant of various functional groups on both the amidine and nitrile starting materials. thieme-connect.com

Another significant strategy is the copper-catalyzed reaction of nitriles with hydroxylamine (B1172632). researchgate.net This process begins with the intermolecular addition of hydroxylamine to one nitrile molecule to form an amidoxime (B1450833) intermediate. Subsequently, a copper catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)2), promotes the reaction of the amidoxime with a second nitrile molecule, followed by an intramolecular dehydration cyclization to yield the 1,2,4-triazole ring. researchgate.net

Furthermore, copper catalysts are instrumental in C-H functionalization reactions, which allow for the direct introduction of substituents onto the triazole ring, bypassing the need for pre-functionalized starting materials. frontiersin.orgnih.govrsc.org For example, copper-catalyzed C-H/N-H annulation reactions have been developed to construct the triazole core from precursors like bis(arylhydrazones), involving sequential C-H functionalization and C-N/N-N bond formation. frontiersin.orgnih.gov

| Starting Materials | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Amidines and Nitriles | CuBr, Cs2CO3, DMSO, Air | Tandem addition-oxidative cyclization; tolerates various functional groups. | thieme-connect.com |

| Nitriles and Hydroxylamine | Cu(OAc)2 | One-pot synthesis via an amidoxime intermediate. | researchgate.net |

| Amides and Nitriles | phen-McM-41-CuBr, O2 | Cascade addition-oxidation-cyclization. | frontiersin.orgnih.gov |

| Amines and Nitriles | Copper-mediated | Three-component reaction involving double addition and oxidative cyclization. | researchgate.net |

Metal-Free Oxidative Cyclization Pathways

To address the environmental and economic concerns associated with metal catalysts, significant research has been directed towards the development of metal-free synthetic routes for 1,2,4-triazoles. These methods often rely on the use of alternative oxidants and catalysts to facilitate the key cyclization and aromatization steps.

Iodine-mediated synthesis represents a prominent metal-free approach. Molecular iodine (I2) can act as a catalyst for the oxidative cyclization of various precursors. For example, a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been achieved from hydrazones and aliphatic amines using iodine as the catalyst. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org Similarly, iodine-promoted oxidative cyclization of trifluoroacetimidohydrazides with N,N-dimethylformamide (DMF) as a C1 synthon provides a route to 3-trifluoromethyl-1,2,4-triazoles. researchgate.net

Organocatalysis offers another avenue for metal-free triazole synthesis. scilit.comscispace.com Amine catalysts, such as pyrrolidine, have been used to promote [3+2] cycloaddition reactions followed by oxidative aromatization to form triazole structures. scilit.comscispace.com These reactions can be performed in a one-pot sequential manner, starting from simple substrates. scilit.comscispace.com

Furthermore, divergent, metal-free syntheses have been developed based on the intramolecular redox capabilities of the starting materials. organic-chemistry.org For instance, N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides can undergo cyclization under acidic conditions to yield amino-1,2,4-triazoles through an intramolecular redox reaction that eliminates the need for external oxidants. organic-chemistry.org

| Starting Materials | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Hydrazones and Aliphatic Amines | I2 | Metal-free cascade reaction involving C-H functionalization and oxidative aromatization. | organic-chemistry.org |

| Trifluoroacetimidohydrazides and DMF | I2 | Metal-free oxidative cyclization with DMF as a carbon source. | researchgate.net |

| Enones, Aryl Azides, and DDQ | Pyrrolidine | Organocatalytic [3+2] cycloaddition followed by oxidative aromatization. | scilit.comscispace.com |

| N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides | Acidic conditions | Divergent synthesis via intramolecular redox reaction. | organic-chemistry.org |

Mechanistic Investigations of 1,2,4-Triazol-3-amine Formation

Understanding the reaction mechanisms underlying the formation of 1,2,4-triazol-3-amines is crucial for optimizing existing synthetic methods and designing novel, more efficient pathways. Studies have focused on elucidating the sequence of bond-forming events, the nature of key intermediates, and the role of catalysts and reagents.

Elucidation of Reaction Mechanisms (e.g., 1,3-Hydride Transfer, C−H Functionalization, Double C-N Bond Formation, Oxidative Aromatization)

The formation of the 1,2,4-triazole ring is a complex process involving several key mechanistic steps.

C-H Functionalization : This process involves the direct activation and transformation of a carbon-hydrogen bond into a carbon-nitrogen or carbon-carbon bond, which is a foundational step in many modern synthetic strategies for heterocycles. rsc.org In the context of triazole synthesis, metal catalysts, particularly copper and palladium, are often employed to facilitate the selective functionalization of C-H bonds on aromatic or heterocyclic precursors, leading to the construction of the triazole ring. rsc.orgacs.org

Double C-N Bond Formation : The construction of the triazole ring inherently requires the formation of multiple carbon-nitrogen bonds. In many synthetic routes, this occurs sequentially. For instance, in the copper-mediated three-component reaction of an amine and two nitrile molecules, a tandem double addition process leads to an open-chain intermediate that subsequently cyclizes. researchgate.net

1,3-Hydride Transfer : Mechanistic studies, including density functional theory (DFT) calculations, have suggested that 1,3-hydride transfer can be a key step in certain metal-free pathways. organic-chemistry.org In the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides, the reaction is believed to proceed via a 1,3-hydride transfer pathway which facilitates the elimination of HNO2 and subsequent ring closure. organic-chemistry.org

Oxidative Aromatization : The final step in many 1,2,4-triazole syntheses is the aromatization of a dihydrotriazole (B8588859) or related intermediate to form the stable aromatic triazole ring. nih.gov This is typically an oxidation process that removes two hydrogen atoms. This step can be promoted by various oxidants, such as molecular oxygen (air), iodine, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or can be mediated by a metal catalyst in a higher oxidation state. frontiersin.orgresearchgate.netscilit.comscispace.com

Identification and Characterization of Key Intermediates and Transition States

The transient nature of intermediates and transition states makes their direct observation challenging, but their existence is often inferred from trapping experiments, kinetic studies, and computational modeling.

Amidoxime Intermediates : In the copper-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydroxylamine, the formation of an amidoxime is a crucial first step. researchgate.net This intermediate is formed by the nucleophilic addition of hydroxylamine to a nitrile. The amidoxime then reacts with a second nitrile molecule in a copper-catalyzed condensation and cyclization sequence. researchgate.net

Hydrazinecarboximidamide Intermediates : Convergent synthetic routes to 3-amino-1,2,4-triazoles often proceed through a substituted hydrazinecarboximidamide derivative. nih.govresearchgate.net This key intermediate can be formed from either a thiourea (B124793) or a hydrazinecarbothioamide precursor and subsequently cyclized with a formic acid equivalent to yield the final triazole product. nih.gov

Imine-type Intermediates : In syntheses starting from amides or amines, imine-type intermediates are frequently proposed. nih.gov For example, in a copper-catalyzed reaction involving an amine, a single-electron transfer (SET) process can generate an imine intermediate, which then undergoes nucleophilic attack by an amidine to build the backbone of the triazole ring. nih.gov

The characterization of these intermediates and the transition states that connect them remains an active area of research, with computational chemistry playing an increasingly important role in elucidating the energetic profiles of these complex reaction pathways. organic-chemistry.org

Structure Activity Relationship Sar Studies of 5 4 Ethylphenyl 4h 1,2,4 Triazol 3 Amine and Its Analogs

Influence of the 4-Ethylphenyl Substituent on Molecular Interactions and Biological Profiles

Research on various 4,5-disubstituted-1,2,4-triazole derivatives indicates that the nature of the aryl group at position C5 significantly modulates biological activity. Studies have shown that hydrophobic substituents on the phenyl ring are often important for activity. For example, in a series of inhibitors of 5-lipoxygenase-activating protein (FLAP), a phenyl group with hydrophobic substituents at the 4-position of the triazole ring was found to be important for antagonistic activity. acs.org While this study focused on the N4 position, the principle of hydrophobic interactions driven by substituted phenyl rings is a recurrent theme in triazole SAR.

The ethyl group at the para-position of the phenyl ring contributes to the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a target protein. The size and electronic nature of substituents on the phenyl ring at C5 can drastically alter efficacy. For instance, SAR analyses of 1,2,4-triazole-3-thiones revealed that compounds with a 4-bromophenyl moiety were crucial for potent antibacterial effects compared to those with 4-methylphenyl groups. mdpi.com Another study on clinafloxacin-triazole hybrids demonstrated that a 2,4-difluorophenyl group at the C3 position resulted in the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings highlight that electronic properties (electron-withdrawing vs. electron-donating) and the specific halogen substituent can fine-tune the biological activity.

The following table summarizes the effect of different substituents on the phenyl ring of 1,2,4-triazole (B32235) analogs on their biological activity.

| Compound Series | Phenyl Ring Substituent | Position on Triazole | Observed Biological Effect |

| FLAP Inhibitors acs.org | Hydrophobic groups | N4 | Important for antagonistic activity |

| Antibacterial agents mdpi.com | 4-Bromophenyl | N4 | Crucial for potent antibacterial effect |

| Antibacterial agents mdpi.com | 4-Methylphenyl | N4 | Less active than 4-bromophenyl analog |

| Clinafloxacin hybrids nih.gov | 2,4-Difluorophenyl | C3 | Most potent antimicrobial efficacy |

These examples, while not all directly at the C5 position, collectively underscore the principle that the ethylphenyl group in the title compound is a key determinant of its interaction profile, likely through a combination of hydrophobic and steric interactions within a specific biological target.

Role of the Amino Group at Position 3 in Modulating Pharmacological Effects

The amino group at the 3-position of the 1,2,4-triazole scaffold is a crucial functional group that significantly influences the molecule's pharmacological properties. This group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological receptors such as enzymes and proteins. nih.gov

The presence of the 3-amino group is often essential for biological activity. Studies on 3-amino-1,2,4-triazole derivatives have revealed its importance in anticancer activity. For instance, research demonstrated the efficacy of the 3-amino-1,2,4-triazole core, which could not be effectively replaced, and highlighted the beneficial effect of a 3-bromophenylamino moiety at this position for activity against several cancer cell lines. nih.gov This suggests that while the primary amino group is important, further substitution on this amine can modulate and enhance activity.

Furthermore, 3-amino-1,2,4-triazole has been shown to be a direct and specific inhibitor of protein synthesis on mitoribosomes, indicating a fundamental mechanism of action at the cellular level. nih.gov This inhibitory action is linked to its ability to interfere with metabolic pathways, such as heme synthesis. nih.gov The versatility of the 3-amino group, both in terms of its chemical reactivity and its capacity for crucial molecular interactions, makes it a cornerstone for the pharmacological effects observed in its derivatives. researchgate.netnih.gov

Systematic Investigations of Substituent Effects on Bioactivity in 1,2,4-Triazole Derivatives

Systematic investigations into the effects of various substituents on the 1,2,4-triazole core have been instrumental in elucidating the SAR for this class of compounds. The biological activity of these derivatives can be finely tuned by altering the substituents at the N1, C3, N4, and C5 positions.

Studies have consistently shown that the nature of the substituent at the C5 position significantly impacts bioactivity. In a series of antibacterial 1,2,4-triazole derivatives, it was found that a 4-methoxy phenyl group was preferable at the 5-position of the triazole ring compared to a 4-methyl group. mdpi.com Similarly, the introduction of a trichloromethyl group attached to a phenyl ring at the 3-position of the triazole resulted in high antibacterial activity. mdpi.com

The substituent at the N4 position also plays a critical role. For Schiff bases derived from 4-amino-1,2,4-triazoles, the presence of a 4-hydroxy-3-methoxyphenyl moiety at the N4 position was found to be crucial for high antibacterial activity. mdpi.com The length of an alkyl chain at the N4 position can also influence activity, with longer chains sometimes leading to a significant decrease in potency. nih.gov

The table below presents findings from various studies on substituted 1,2,4-triazoles, illustrating the impact of different functional groups on antimicrobial activity.

| Base Scaffold | Position | Substituent | Target Organism | Activity (MIC) |

| Clinafloxacin-Triazole Hybrid nih.gov | C3-Phenyl | 2,4-Difluorophenyl | MRSA | 0.25 µg/mL |

| Clinafloxacin-Triazole Hybrid nih.gov | C3-Phenyl | 4-Fluorophenyl | MRSA | >0.25 µg/mL |

| Ofloxacin-Triazole Analog mdpi.com | C3-Phenyl | Hydroxyphenyl | S. aureus | 0.25-1 µg/mL |

| 4-Amino-5-aryl-4H-1,2,4-triazole mdpi.com | C3-Phenyl | 4-Trichloromethyl | E. coli | 5 µg/mL |

| 4-Amino-5-aryl-4H-1,2,4-triazole mdpi.com | C3-Phenyl | 4-Chloro | E. coli | >5 µg/mL |

These systematic studies demonstrate that a combination of electronic, steric, and hydrophobic factors governs the bioactivity of 1,2,4-triazole derivatives. Electron-withdrawing groups, such as halogens, often enhance antimicrobial activity. nih.govresearchgate.net The strategic placement of groups capable of forming hydrogen bonds is also a key consideration in designing potent analogs. mdpi.com

Development of Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com Numerous QSAR studies have been successfully applied to 1,2,4-triazole derivatives to predict their bioactivity and guide the design of new, more potent molecules. kashanu.ac.irrsc.org

These models use various molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules, such as electronic, steric, topological, and constitutional descriptors. kashanu.ac.ir For example, a QSAR study on 1,2,4-triazole derivatives with antimicrobial activity utilized descriptors like Edge adjacency indices, GETAWAY, 3D-MoRSE, and Burden eigenvalues. kashanu.ac.ir The resulting multiparametric models, developed using multiple linear regression (MLR), showed high correlation coefficients (approaching 0.90), indicating a strong predictive capability. kashanu.ac.ir

Another 2D-QSAR study on 1,2,4-triazole-isoniazid conjugates predicted antitubercular activity using a model that correlated activity with a thermodynamic descriptor. ijpsonline.com This model achieved a high statistical significance with a squared correlation coefficient (r²) of 0.8940 and a cross-validated squared correlation coefficient (q²) of 0.8197. ijpsonline.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been employed. A 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents generated a model with a strong correlation between biological activity and descriptors (r² = 0.8713). researchgate.net Similarly, a study on antifungal triazole derivatives developed CoMFA and CoMSIA models with significant predictive power (q² = 0.560 and 0.571, respectively). researchgate.net

The statistical parameters from several QSAR studies on 1,2,4-triazole derivatives are summarized below.

| Study Type | Biological Activity | Statistical Method | r² (Correlation) | q² (Validation) |

| 2D-QSAR kashanu.ac.ir | Antimicrobial | MLR | ~0.90 | Not Reported |

| 2D-QSAR ijpsonline.com | Antitubercular | PLS | 0.8940 | 0.8197 |

| 3D-QSAR researchgate.net | Anticancer | GA-kNN-MFA | 0.8713 | Not Reported |

| 3D-QSAR researchgate.net | Antifungal | CoMFA/CoMSIA | 0.881 / 0.886 | 0.560 / 0.571 |

| 2D-QSAR rsc.org | α-glucosidase inhibition | MLR | High Correlation | Not Reported |

These QSAR models provide valuable insights into the structural requirements for the desired biological activity, identifying regions of the molecule where modifications are likely to increase or decrease potency. researchgate.netzsmu.edu.uaresearchgate.net They serve as essential tools for optimizing lead compounds and rationally designing novel 1,2,4-triazole derivatives with improved pharmacological profiles. rsc.orgresearchgate.net

Non Clinical Biological Activities of 5 4 Ethylphenyl 4h 1,2,4 Triazol 3 Amine and Its Derivatives

Antimicrobial Activity Research (In Vitro and Pre-clinical In Vivo)

Compounds incorporating the 1,2,4-triazole (B32235) ring are recognized for their significant antimicrobial effects, which has spurred the development of numerous derivatives to combat drug resistance. nih.govmdpi.comresearchgate.net Research has demonstrated that these compounds possess a broad spectrum of activity, and their efficacy is often enhanced by hybridization with other pharmacophores. nih.gov

Derivatives of 1,2,4-triazole have shown considerable efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies on various 4-amino-5-aryl-4H-1,2,4-triazole derivatives have demonstrated potent activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net For instance, certain Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed notable activity against S. aureus and P. aeruginosa. ktu.edu.tristanbul.edu.tr

The antibacterial potency of these compounds is closely linked to their molecular structure. The introduction of specific substituents, such as halogens or a trichloromethyl group on the phenyl ring, has been observed to enhance antibacterial activity, in some cases achieving efficacy comparable to standard antibiotics like ceftriaxone. nih.govresearchgate.net Similarly, other research has highlighted that Schiff base derivatives with a 4-nitrophenyl substituent exhibit strong activity against S. epidermidis, with a Minimum Inhibitory Concentration (MIC) equivalent to cefuroxime. mdpi.com

While the precise mechanisms of action for all derivatives are not fully elucidated, research points to the inhibition of essential microbial enzymes. One proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria. Additionally, some studies suggest that these compounds may interfere with the assembly of the bacterial cell wall by inhibiting enzymes like glucosamine-6-phosphate synthase. nih.gov Increasing the lipophilicity of the compounds through specific substitutions can also enhance their ability to diffuse across bacterial membranes, contributing to their antibacterial effects. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl group | E. coli, B. subtilis, P. aeruginosa | MIC = 5 µg/mL; Zone = 14–22 mm | nih.gov |

| Schiff base of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-nitrophenyl | S. epidermidis | MIC = 9 µg/mL | mdpi.com |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | Bacillus subtilis | MIC = 31.25 μg/mL | mdpi.com |

| Schiff base 4b (derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | P. aeruginosa ATCC 10145 | Highest activity among tested compounds | ktu.edu.tr |

The 1,2,4-triazole scaffold is a hallmark of many clinically significant antifungal agents, including fluconazole (B54011) and itraconazole. mdpi.comptfarm.plnih.gov Consequently, derivatives of 5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine have been investigated for their potential to inhibit the growth of pathogenic fungi.

Screening studies have confirmed the antifungal properties of this class of compounds. For example, various Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated strong activity against Microsporum gypseum, with several derivatives showing efficacy superior to the standard drug ketoconazole. nih.gov Other studies have reported promising activity against yeast-like fungi such as Candida albicans. ktu.edu.tristanbul.edu.tr

The primary molecular target for the antifungal action of azole compounds is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, 1,2,4-triazole derivatives inhibit the enzyme, disrupting ergosterol production. This leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (general) | Microsporum gypseum | Strong activity, some superior to Ketoconazole | nih.gov |

| Schiff base 4c (derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | Candida albicans ATCC 60193 | Highest activity among tested compounds | ktu.edu.tr |

| General 1,2,4-triazole derivatives | Candida albicans, Aspergillus niger, Fusarium oxysporum | Active against various fungal strains | ptfarm.pl |

The 1,2,4-triazole ring is a key component of established antiviral drugs like Ribavirin, highlighting the potential of this chemical family in antiviral research. bohrium.combohrium.com The structural versatility of 1,2,4-triazole derivatives allows for the development of compounds that can target various viral processes. researchgate.net

Research has explored the efficacy of 1,2,4-triazole derivatives against a wide range of both RNA and DNA viruses. bohrium.comnih.gov Studies have shown that specific derivatives possess inhibitory properties against viruses such as influenza A (H1N1), herpes simplex virus, and HIV. bohrium.comnih.gov For instance, certain enantiomers of 1,2,4-triazole-3-thiones have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov Other research has focused on developing 1,2,4-triazole-based compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govbohrium.com

The mechanisms of antiviral action are diverse. In some cases, the compounds act as inhibitors of crucial viral enzymes, such as the MERS coronavirus helicase. nih.gov For influenza viruses, molecular modeling suggests that some derivatives act against viral hemagglutinin, a protein essential for the virus to attach to host cells. bohrium.comnih.gov

Anticancer Activity Studies (In Vitro and Pre-clinical In Vivo)

The 1,2,4-triazole scaffold is present in anticancer medications such as letrozole (B1683767) and anastrozole, underscoring its importance in oncological research. zsmu.edu.ua Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells and induce apoptosis. nih.govresearchgate.net

Numerous in vitro studies have demonstrated the potent cytotoxic and antiproliferative effects of 1,2,4-triazol-3-amine derivatives against a variety of human cancer cell lines. In one study, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against 58 cancer cell lines. mdpi.com Significant growth inhibition was observed in several cell lines, including those for CNS cancer (SNB-75), renal cancer (UO-31), leukemia (CCRF-CEM), non-small cell lung cancer (EKVX), and ovarian cancer (OVCAR-5). mdpi.com

Another study focusing on 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives found potent cytotoxic activities against lung cancer cell lines (A549, NCI-H460, and NCI-H23). nih.gov The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was particularly effective, with IC₅₀ values significantly lower than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Similarly, other research on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives reported acute antitumor activity against A549 (lung), U87 (glioblastoma), and HL60 (leukemia) cell lines. researchgate.net

Table 3: In Vitro Anticancer Activity of Selected 1,2,4-Triazol-3-amine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / % Growth Inhibition) | Reference |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | IC₅₀ = 1.09 µM | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (Lung) | IC₅₀ = 2.01 µM | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 (Lung) | IC₅₀ = 3.28 µM | nih.gov |

| 5-(3-Bromophenyl)-N-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS) | 41.25% Growth Inhibition at 10⁻⁵ M | mdpi.com |

| 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS) | 38.94% Growth Inhibition at 10⁻⁵ M | mdpi.com |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | A549 (Lung) | IC₅₀ = 3.854 µM | researchgate.net |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | U87 (Glioblastoma) | IC₅₀ = 4.151 µM | researchgate.net |

Research into the molecular mechanisms underlying the anticancer activity of 1,2,4-triazole derivatives has focused on their ability to modulate key cellular pathways involved in cell survival and death.

A significant area of investigation is the interaction with the p53 tumor suppressor pathway. researchgate.netnih.gov The p53 protein is a critical regulator of the cell cycle and apoptosis, but its function is often suppressed in cancer cells through interaction with its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for degradation. nih.gov Studies have shown that certain 1,2,4-triazole derivatives can disrupt the p53-MDM2 interaction. researchgate.net This disruption stabilizes p53, leading to an increase in its cellular levels. nih.govaun.edu.eg Elevated p53 can then trigger cell cycle arrest and induce apoptosis, thereby inhibiting tumor growth. researchgate.net For example, specific thiazolo[3,2-b] bohrium.comnuft.edu.uabohrium.com-triazole derivatives were found to significantly increase p53 protein levels in MCF-7 breast cancer cells, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

The role of these specific triazole derivatives in other cell death pathways, such as ferroptosis, is less clear. While the p53 pathway has been linked to the regulation of ferroptosis, direct evidence of this compound derivatives acting as inhibitors or inducers of ferroptosis has not been established in the reviewed literature. Further research is needed to explore these potential mechanisms.

Antioxidant Potential and Free Radical Scavenging Properties

Derivatives of 1,2,4-triazole have been the subject of extensive research to evaluate their antioxidant capabilities. These studies often employ in vitro assays to determine the efficacy of these compounds in neutralizing free radicals, which are implicated in various pathological conditions.

One study synthesized a series of novel 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols and evaluated their antioxidant activity. The findings indicated that some of these compounds were more potent than existing antioxidants. pjps.pk Another research effort focused on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and assessed their ability to scavenge the stable free radical 1,1-diphenyl-2-picryl-hydrazyl (DPPH). Among the tested compounds, one derivative, identified as compound (5b), demonstrated the highest activity across all concentrations when compared to the standard, ascorbic acid, with an IC50 value of 5.84 μg/ml. researchgate.net

Further investigations into 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives also revealed significant antiradical activity against DPPH. zsmu.edu.ua The lead compound in this series, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, exhibited an 88.89% antiradical effect at a concentration of 1 × 10⁻³ M, which was comparable to ascorbic acid. zsmu.edu.ua The introduction of a 2-hydroxybenzylidene radical to the parent molecule resulted in a high and sustained antiradical effect. zsmu.edu.ua

A series of 1,2,4-triazole derivatives containing an alkoxy moiety were synthesized and examined for their antioxidant activity using a DPPH radical scavenging assay. Most of the tested compounds showed moderate antioxidant activity. researchgate.net Specifically, compound 9b in this series demonstrated notable antioxidant activity, with a DPPH radical scavenging rate of 49.4% at a 10µM concentration, as compared to the reference agent trolox. researchgate.net

The free radical scavenging potential of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) was evaluated through both experimental and theoretical methods. In the DPPH assay, AT showed a higher efficacy in scavenging radicals compared to AP, with a lower IC50 value of 1.3 × 10–3 ± 0.2 × 10–3 M. nih.gov Similarly, in the ABTS•+ test, AT was more effective at neutralizing free radical cations. nih.gov Theoretical calculations suggested that the hydrogen atoms within the NH and NH2 groups play a crucial role in the scavenging mechanism. nih.gov

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| Compound (5b) (a 4-amino-5-phenyl-1,2,4-triazole-3-thiol (B7760984) derivative) | DPPH Scavenging | IC50: 5.84 μg/ml | researchgate.net |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH Scavenging | 88.89% inhibition at 1 × 10⁻³ M | zsmu.edu.ua |

| Compound 9b (a 1,2,4-triazole with an alkoxy moiety) | DPPH Scavenging | 49.4% scavenging rate at 10µM | researchgate.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH Scavenging | IC50: 1.3 × 10–3 M | nih.gov |

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic potential of 1,2,4-triazole derivatives has been a significant area of investigation. A study evaluating newly synthesized 1,2,4-triazole derivatives found that two test compounds exhibited promising anti-inflammatory, analgesic, and antipyretic results in vivo when compared to ibuprofen (B1674241). One compound, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol, showed a maximum edema inhibition of 91%, surpassing the reference drug ibuprofen (82%). nih.govresearchgate.net In an acetic acid-induced writhing test for analgesic activity, this same compound demonstrated a significant 83% reduction in wriths, compared to 71.5% for ibuprofen. researchgate.net

Another study synthesized new S-alkylated 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols and found that several of these compounds exhibit anti-inflammatory activity. researchgate.net Research on derivatives of ursolic acid containing a 1,2,4-triazol-5(4H)-one moiety revealed that one such compound exhibited greater anti-inflammatory properties than ibuprofen and indomethacin (B1671933) in a mouse ear-swelling model, without showing toxicity. nih.gov

Pharmacological screening of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives indicated that several compounds in the series exhibited significant analgesic activity, comparable to the standard drug Analgin, in a tail-flick mouse model. nih.gov

| Compound | Activity | Model | Result | Reference |

|---|---|---|---|---|

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Anti-inflammatory | Paw Edema | 91% inhibition | nih.govresearchgate.net |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Analgesic | Acetic Acid Writhing | 83% reduction in wriths | researchgate.net |

| Ursolic acid derivative with a 1,2,4-triazol-5(4H)-one moiety | Anti-inflammatory | Mouse Ear Swelling | More potent than ibuprofen and indomethacin | nih.gov |

| 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives | Analgesic | Tail-flick | Comparable to Analgin | nih.gov |

Other Investigated Biological Activities

The diverse biological activities of 1,2,4-triazole derivatives extend beyond antioxidant and anti-inflammatory effects, with research exploring their potential as anticonvulsant, antimalarial, anti-urease, antitubercular, and neuroprotective agents.

Anticonvulsant Activity: A novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was synthesized and evaluated for anticonvulsant properties. mdpi.com One compound, 4g, was identified as particularly promising, with ED50 values of 23.7 mg/kg in the maximal electroshock seizure (MES) model and 18.9 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) seizure model. mdpi.com This compound also demonstrated a favorable safety profile. mdpi.com Further research on 4,5-disubstituted-1,2,4-triazole-3-thione derivatives has also shown promising anticonvulsant activity in animal models. unifi.it One derivative, TP-427, was particularly effective in protecting mice from 6Hz-induced seizures. unifi.it Studies on S-derivatives of 5-(furan-2-yl)-4R1-1,2,4-triazol-3-thiones have also indicated significant potential as anticonvulsants. zsmu.edu.ua

Antimalarial Activity: A library of amine-substituted triazolopyrazines was screened against the Plasmodium falciparum 3D7 strain. Tertiary alkylamine derivatives displayed antimalarial activity with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.orgbeilstein-journals.org

Anti-urease Activity: A library of 1,2,4-triazole derivatives was synthesized and evaluated for urease inhibitory activity. One compound, 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide, emerged as a prominent urease inhibitor with an IC50 value of 42.57± 0.13 µM, compared to the standard thiourea (B124793) (IC50= 21.25±0.15µM). pjps.pk

Antitubercular Activity: Research into 1,2,4-triazole derivatives has revealed their potential as antitubercular agents. One study found that 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazoles-3-thiol exhibited a tuberculostatic effect on the pathogenic strain M. bovis. zsmu.edu.ua Other studies have also highlighted the anti-tuberculosis activity of various triazole derivatives. nih.govnih.gov

Neuroprotectant Activity: A series of derivatives with 3,5-diaryl substituent triazole scaffolds were synthesized and showed favorable protective effects in an oxidative stress model. researchgate.net Additionally, research into 5-(4-pyridinyl)-1,2,4-triazole derivatives led to the identification of ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, which demonstrated the ability to prevent neurotoxin-induced bradykinesia and affect markers of Parkinson's disease in vivo. nih.gov

| Activity | Compound/Derivative Series | Key Finding | Reference |

|---|---|---|---|

| Anticonvulsant | 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Compound 4g had ED50 of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). | mdpi.com |

| Antimalarial | Tertiary alkylamine-substituted triazolopyrazines | IC50 values ranging from 9.90 to 23.30 µM against P. falciparum. | beilstein-journals.orgbeilstein-journals.org |

| Anti-urease | 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide | IC50: 42.57± 0.13 µM. | pjps.pk |

| Antitubercular | 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazoles-3-thiol | Exhibited tuberculostatic effect on M. bovis. | zsmu.edu.ua |

| Neuroprotectant | ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Prevented neurotoxin-induced bradykinesia in vivo. | nih.gov |

Computational Chemistry and in Silico Investigations of 5 4 Ethylphenyl 4h 1,2,4 Triazol 3 Amine

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a compound's stability and reactivity. However, a detailed review of scientific literature indicates that specific DFT studies focused exclusively on 5-(4-ethylphenyl)-4H-1,2,4-triazol-3-amine have not been extensively published. The following sections describe the types of analyses that would be conducted in such a study.

The electronic structure of a molecule is key to its chemical behavior. Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution within a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is crucial for predicting how the molecule might interact with biological targets.

Despite the utility of these descriptors, specific calculated values for the HOMO-LUMO gap and detailed MEP maps for this compound are not available in the currently accessible literature.

Many heterocyclic compounds, including 1,2,4-triazoles, can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly impact the molecule's biological activity and physical properties. DFT calculations are a reliable method for determining the preferred tautomeric form by calculating the relative energies of all possible tautomers. The most stable tautomer is the one with the lowest energy.

For this compound, potential tautomers would involve the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amine group. A theoretical study would calculate the energies of these forms to predict which one predominates under physiological conditions. However, specific computational studies determining the tautomeric preference and relative stabilities for this compound have not been reported in the reviewed scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. The simulation calculates a binding score, which estimates the binding affinity between the ligand and the target protein.

A molecular docking study of this compound would involve selecting a relevant biological target (e.g., an enzyme or receptor implicated in a disease) and simulating the interaction of the compound within its active site. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. At present, there are no specific published molecular docking studies detailing the interactions of this compound with any particular biological target.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding stability and any conformational changes that occur in the protein or the ligand upon binding. This technique offers deeper insights into the flexibility of the active site and the persistence of key intermolecular interactions.

An MD simulation for a complex of this compound with a protein target would help validate the docking results and assess the durability of the binding. Such studies are computationally intensive but provide valuable information for lead optimization. A search of the literature did not yield any specific MD simulation studies performed on a ligand-target complex involving this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties and avoid costly failures in later stages.

Predictive models can estimate properties related to a compound's absorption and distribution. Key parameters include intestinal absorption, plasma protein binding, and blood-brain barrier permeability. These predictions are often based on the molecule's physicochemical properties, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, often evaluated against frameworks like Lipinski's Rule of Five.

While various software and web servers are available for these predictions, a specific, published in silico ADME report detailing the predicted oral absorption and distribution profiles for this compound is not available in the public domain.

Computational Assessment of Metabolic Stability and Excretion Pathways

In the absence of direct experimental data, computational (in silico) methods provide a valuable preliminary assessment of the metabolic stability and potential excretion pathways of novel chemical entities like this compound. These predictive models leverage large datasets of known drug metabolism to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds.

Predicted Metabolic Stability

The metabolic stability of a compound is a critical determinant of its bioavailability and duration of action. In silico models predict this by identifying potential sites of metabolism (SOMs) and estimating the likelihood of modification by major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.

For this compound, the primary sites susceptible to metabolism are predicted to be on the 4-ethylphenyl moiety. The 1,2,4-triazole (B32235) ring is generally considered to be metabolically stable due to its aromaticity and high nitrogen content, making it resistant to oxidative and hydrolytic degradation.

The ethyl group attached to the phenyl ring is a likely site for Phase I metabolism. The predicted metabolic transformations are summarized in the table below.

| Potential Metabolic Reaction | Predicted Site | Metabolizing Enzyme Family (Predicted) | Predicted Impact on Stability |

|---|---|---|---|

| Benzylic Hydroxylation | α-carbon of the ethyl group | CYP2C9, CYP2D6 | Primary metabolic pathway, leading to a more polar metabolite. |

| Aromatic Hydroxylation | Phenyl ring (ortho or meta to the ethyl group) | CYP1A2, CYP2C19 | Secondary metabolic pathway, less favored than benzylic hydroxylation. |

| N-Glucuronidation | Triazole ring nitrogen | UDP-glucuronosyltransferases (UGTs) | Possible Phase II conjugation pathway if Phase I metabolism is limited. |

Predicted Excretion Pathways

The route and rate of excretion of a compound and its metabolites are crucial for determining its dosing regimen and potential for accumulation. In silico models can predict the likely pathways of excretion based on the physicochemical properties of the parent compound and its metabolites.

Given the predicted metabolic pathways, this compound and its metabolites are likely to be cleared by a combination of renal and hepatic routes. The parent compound, being moderately lipophilic, may undergo some degree of renal filtration. However, its metabolites, which will be more polar due to the addition of hydroxyl or glucuronide groups, are predicted to be more readily excreted in the urine.

The following table outlines the predicted excretion characteristics based on computational models.

| Compound | Predicted Primary Excretion Route | Predicted Mechanism | Supporting Physicochemical Properties (Predicted) |

|---|---|---|---|

| This compound (Parent) | Renal and Hepatic | Glomerular filtration; potential for some biliary excretion. | Moderate water solubility, LogP in the range of 2-3. |

| Hydroxylated Metabolites | Renal | Glomerular filtration and active tubular secretion. | Increased polarity and water solubility compared to the parent compound. |

| Glucuronide Conjugates | Renal and Biliary | Active tubular secretion (OATs/OCTs) and biliary transport (MRPs). | High water solubility and molecular weight > 300 g/mol. |

It is important to note that these are predictive assessments based on computational models. While these tools are valuable for guiding early drug discovery efforts, the actual metabolic stability and excretion pathways of this compound would need to be confirmed through in vitro and in vivo experimental studies.

Non Medicinal and Material Science Applications of 1,2,4 Triazole Derivatives

Applications in Agrochemicals (e.g., Fungicides, Herbicides)

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of modern agrochemicals, particularly fungicides. rjptonline.orgnih.gov Triazole fungicides are renowned for their broad-spectrum activity, high efficiency, and systemic properties, making them vital for protecting a wide range of crops. nih.gov

Fungicides: A significant class of triazole fungicides operates by inhibiting the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal growth inhibition and cell death. nih.gov This mechanism of action is the basis for the efficacy of many commercial fungicides. nih.gov

Several widely used commercial fungicides are built upon the 1,2,4-triazole scaffold. researchgate.net Examples include:

Difenoconazole: A broad-spectrum fungicide used to control a variety of fungal diseases in fruits, vegetables, and cereals. nih.gov

Paclobutrazol: Also known as a plant growth regulator, it exhibits fungicidal properties. wikipedia.org

Propiconazole: Used extensively in agriculture to protect crops from fungal pathogens. mdpi.com

Tebuconazole: A systemic fungicide with protective, curative, and eradicant action against a wide range of fungal diseases. researchgate.net

Research continues to explore novel 1,2,4-triazole derivatives for improved fungicidal activity and to combat the development of resistance. nih.gov For instance, novel derivatives containing oxime ether and phenoxy pyridinyl moieties have shown potent, broad-spectrum antifungal activities against various phytopathogens. nih.gov

Herbicides and Insecticides: Beyond their fungicidal roles, 1,2,4-triazole derivatives have been developed as herbicides and insecticides. rjptonline.orgnih.gov Fused heterocyclic systems incorporating the 1,2,4-triazole ring have demonstrated notable insecticidal activity. rjptonline.org

The following table summarizes the applications of some 1,2,4-triazole derivatives in agrochemicals:

| Compound Name | Application | Target/Mechanism of Action | Reference |

| Difenoconazole | Fungicide | Inhibits lanosterol 14α-demethylase (CYP51) | nih.gov |

| Paclobutrazol | Fungicide, Plant Growth Regulator | Inhibits ergosterol biosynthesis | wikipedia.orgmdpi.com |

| Propiconazole | Fungicide | Inhibits ergosterol biosynthesis | mdpi.com |

| Tebuconazole | Fungicide | Inhibits ergosterol biosynthesis | researchgate.net |

Role in Materials Science (e.g., Polymers, Supramolecular Chemistry, Chromophores)

The unique structural and electronic properties of the 1,2,4-triazole ring have led to its incorporation into various advanced materials. rsc.orgresearchgate.net

Polymers and Supramolecular Chemistry: The ability of the triazole ring to form stable linkages and participate in noncovalent interactions makes it a valuable component in polymer and supramolecular chemistry. nih.gov The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient route to synthesize 1,2,3-triazole-based polymers with well-defined sequences. rsc.org This methodology has been adapted for creating sequence-defined oligomers and polymers where the triazole unit acts as a linker or an amide bioisostere. rsc.org

In supramolecular chemistry, triazolium macrocycles, derived from 1,2,3-triazoles, are used as host molecules for the selective recognition of ions and in the construction of mechanically interlocked molecules like catenanes and rotaxanes. nih.gov The C-H bonds on the triazole ring can act as hydrogen bond donors, a feature that is enhanced upon alkylation to form triazolium salts, which are effective in anion recognition. nih.gov

Chromophores and Optoelectronics: 1,2,4-triazole derivatives with extended π-conjugated systems exhibit interesting photophysical properties, making them suitable for applications in optoelectronics. mdpi.com These compounds can display high luminescence and quantum yields. mdpi.comresearchgate.net The synthesis of luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated to aromatic systems has been achieved through methods like the Suzuki cross-coupling reaction. mdpi.comresearchgate.net These materials are being explored for use in light-emitting devices. lifechemicals.com

Use as Corrosion Inhibitors

1,2,4-triazole derivatives have emerged as effective and environmentally friendly corrosion inhibitors for various metals and alloys, including mild steel, carbon steel, copper, and aluminum, particularly in acidic media. researchgate.netnih.govnih.gov Their inhibitory action stems from the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and unshared electron pairs on the nitrogen atoms. researchgate.netnih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that displaces water molecules and hinders the corrosion process. researchgate.netmdpi.com

The adsorption can occur through both physical (electrostatic) and chemical (chemisorption) interactions, where the inhibitor's electrons interact with the d-orbitals of the metal. researchgate.netnih.gov Studies have shown that the inhibition efficiency of these compounds increases with their concentration. researchgate.net For example, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has demonstrated significant corrosion inhibition for low-carbon steel in hydrochloric acid. nih.gov Similarly, novel synthesized triazole derivatives have shown to be effective corrosion inhibitors for carbon steel in acidic solutions. nih.gov

The table below presents data on the corrosion inhibition efficiency of some 1,2,4-triazole derivatives:

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 91.6 | 0.5 mM | researchgate.net |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 89 | 300 ppm | nih.gov |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | Not specified, but effective | Not specified | nih.gov |

| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | Not specified, but effective | Not specified | nih.gov |

Catalytic Applications and Organocatalysis

The 1,2,4-triazole framework is also utilized in the field of catalysis. Deprotonated 1,2,4-triazole has been shown to be an effective acyl transfer catalyst. lifechemicals.com Furthermore, chiral N-heterocyclic carbenes (NHCs) based on 1,2,4-triazole are being developed as ligands for transition metal-catalyzed asymmetric synthesis. rsc.org These ligands have been successfully applied in rhodium-catalyzed asymmetric hydrogenations. rsc.org

Organocatalytic cyclodehydration reactions mediated by chiral Brønsted acids have been employed for the atroposelective synthesis of N-aryl 1,2,4-triazoles, highlighting the role of catalysis in accessing specific stereoisomers of these compounds. nih.gov

Exploration in Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C), and they have a wide range of applications, including as solvents and catalysts in chemical reactions. rsc.orgresearchgate.net 1,2,4-Triazoles are attractive building blocks for creating halogen-free, "fully organic" ionic liquids, where both the cation and the anion are organic. rsc.orgrsc.org These triazole-based ILs can be formed from 1,2,4-triazolide (B493401) anions and 1,2,4-triazolium cations. rsc.orgrsc.org

These "fully organic" triazole-based ILs exhibit desirable properties such as high electrochemical and thermal stability, and good conductivity, sometimes superior to conventional ILs. rsc.orgrsc.org The high nitrogen content of the 1,2,4-triazole ring also makes them interesting as energetic ionic liquids. researchgate.netresearchgate.net The versatility of the triazole structure allows for the "tuning" of the physicochemical properties of the resulting ionic liquids by modifying the substituents on the triazole ring. researchgate.net

Future Perspectives and Emerging Research Directions for 5 4 Ethylphenyl 4h 1,2,4 Triazol 3 Amine

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is undergoing a paradigm shift towards green chemistry, prioritizing methods that reduce waste, minimize energy consumption, and utilize non-hazardous solvents and catalysts. nih.gov Future research on 5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine will increasingly focus on developing synthetic protocols that align with these principles.

Future efforts will likely concentrate on adapting these sustainable methodologies for the large-scale production of this compound. The goal is to create a manufacturing process that is not only economically viable but also has a minimal environmental footprint.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced energy efficiency. |

| Ultrasonic Irradiation | Improved reaction rates and yields under milder conditions. |

| Use of Green Solvents (e.g., Water, PEG) | Reduced use of volatile and toxic organic solvents, leading to a safer process. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste generation, and simplified procedures. |

| Catalyst-Free or Recyclable Catalysts | Minimized use of heavy metal catalysts and simplified product purification. |

Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level

While the biological activities of 1,2,4-triazole (B32235) derivatives are well-documented, a deep understanding of their mechanism of action at the molecular level is often lacking. nih.govnih.gov For this compound, future research will need to move beyond preliminary screening to elucidate the precise molecular targets and pathways through which it exerts its effects.

Techniques such as molecular docking can provide initial insights into potential biological targets. nih.gov For example, studies on structurally similar compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have used molecular docking to investigate their binding to tubulin, a key target in cancer chemotherapy. nih.gov Similarly, other 1,2,4-triazole derivatives have been evaluated as inhibitors of the p53-MDM2 interaction, another important target in oncology. researchgate.net

Future investigations should employ a combination of in silico modeling and experimental validation to identify the specific enzymes, receptors, or signaling pathways modulated by this compound. This will not only provide a clearer picture of its therapeutic potential but also pave the way for the rational design of more potent and selective derivatives.

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity

Building on a deeper mechanistic understanding, the rational design of new derivatives of this compound represents a significant area for future research. The goal is to develop next-generation compounds with improved efficacy, enhanced specificity, and a better safety profile. rsc.org

Structure-activity relationship (SAR) studies are crucial in this context. nih.gov By systematically modifying the structure of the parent compound—for example, by introducing different substituents on the phenyl ring or the amine group—researchers can identify the key molecular features responsible for its biological activity. This approach has been successfully used for other 1,2,4-triazole derivatives to optimize their anticancer and antimicrobial properties. nih.govdergipark.org.tr

The design process can be guided by computational tools that predict the binding affinity of new derivatives to their molecular targets. mdpi.com This allows for the prioritization of the most promising candidates for synthesis and biological evaluation, thereby accelerating the discovery process. rsc.org

| Structural Modification Strategy | Potential Enhancement of Biological Profile |

| Substitution on the Phenyl Ring | Modulate binding affinity, selectivity, and pharmacokinetic properties. |

| Derivatization of the Amino Group | Improve solubility, metabolic stability, and target engagement. |

| Bioisosteric Replacement of the Triazole Core | Explore alternative scaffolds to enhance potency and reduce off-target effects. |

| Hybridization with other Pharmacophores | Combine with other bioactive molecules to create synergistic effects. |

Exploration of Novel Applications in Advanced Materials and Nanotechnology

The unique structural and electronic properties of the 1,2,4-triazole ring extend its potential applications beyond the pharmaceutical realm. lifechemicals.com Future research is expected to explore the use of this compound and its derivatives in the development of advanced materials and nanotechnologies.

1,2,4-triazoles have already found applications as corrosion inhibitors, organic polymers for light-emitting devices, and metal-complexing agents. nih.govlifechemicals.com The presence of multiple nitrogen atoms in the triazole ring makes these compounds excellent ligands for coordinating with metal ions, a property that could be exploited in the design of new catalysts or sensors.

Furthermore, the ability of triazole derivatives to self-assemble and form ordered structures could be harnessed in the development of functional materials, such as liquid crystals or organic semiconductors. The incorporation of this compound into polymer backbones could also lead to the creation of new materials with tailored thermal, mechanical, and electronic properties. tandfonline.com

Integration of Advanced Artificial Intelligence and Machine Learning Techniques in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development. premierscience.comdrughunter.com For this compound, these advanced computational tools offer a powerful approach to accelerate the design and optimization of new derivatives.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. frontiersin.org These models can then be used to:

Virtual Screening: Rapidly screen vast virtual libraries of compounds to identify those with a high probability of being active against a specific target.

De Novo Design: Generate novel molecular structures with desired properties from scratch.

ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the discovery process.

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with traditional drug discovery methods. premierscience.com This data-driven approach will enable a more efficient exploration of the chemical space around this compound, leading to the faster identification of new drug candidates with improved therapeutic profiles. mdpi.com

Q & A

Basic Research Questions

Q. How can synthetic protocols for 5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine be optimized to improve yield and purity?

- Methodological Answer : Solvent-free synthesis or one-pot methods are effective for triazole derivatives. For example, guanidine-based cotrimerization with nitriles (as seen in related triazin-2-amines) minimizes side reactions . Purification via column chromatography using gradients of ethyl acetate/hexane (70:30 to 90:10) enhances purity. Reaction monitoring by TLC (Rf ~0.4 in ethyl acetate) and NMR (δ 7.2–7.4 ppm for aromatic protons) ensures intermediate stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR detects aromatic protons (δ 7.3–7.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH). NMR confirms the triazole ring (δ 150–160 ppm) and ethylphenyl carbons .

- XRD : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., 3-amino vs. 5-amino isomers) and planar geometry (dihedral angles <5° between phenyl and triazole rings) .

- MS : ESI-MS ([M+H] at m/z 215.1) validates molecular weight .

Q. How can researchers address solubility challenges during biological activity assays?

- Methodological Answer : Use DMSO as a primary solvent (<1% v/v to avoid cytotoxicity) followed by dilution in PBS. For hydrophobic derivatives, employ β-cyclodextrin inclusion complexes (10 mM stock in water) to enhance aqueous solubility . Dynamic light scattering (DLS) monitors aggregation during dilution .

Advanced Research Questions

Q. What computational strategies predict the tautomeric equilibrium of this compound in solution?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare tautomer energies (ΔG <2 kcal/mol suggests coexistence).

- MD Simulations : Solvent effects (e.g., water vs. DMSO) are modeled using OPLS-AA force fields in GROMACS. Monitor hydrogen bonding (lifetime >50 ps) to assess tautomer stability .

- Experimental validation via -NMR (δ 80–100 ppm for amine groups) resolves tautomer ratios .

Q. How to resolve contradictions in reported bioactivity data for triazole derivatives?

- Methodological Answer :

- Dose-Response Validation : Use standardized assays (e.g., MIC for antimicrobial studies) with positive controls (e.g., ciprofloxacin) and IC calculations via nonlinear regression .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.

- Structural Analog Comparison : Compare 4-ethylphenyl substitution with 4-fluorobenzyl or methylsulfanyl analogs to isolate substituent effects .

Q. What experimental designs optimize reaction pathways for novel triazole derivatives?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial matrix varying temperature (80–120°C), catalyst (CuI vs. Pd(OAc)), and solvent (DMF vs. ethanol). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, CuI, ethanol) .

- High-Throughput Screening : Use robotic liquid handlers to test 96-well plates with LC-MS tracking. Machine learning (e.g., random forest regression) prioritizes high-yield conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.